![molecular formula C19H20N2O2 B3974694 5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole](/img/structure/B3974694.png)
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole
Vue d'ensemble
Description
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole, also known as R406, is a small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways in immune cells. R406 has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and allergic disorders.
Mécanisme D'action
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole inhibits the activity of Syk, which plays a crucial role in signal transduction pathways in immune cells. Syk is involved in the activation of immune cells such as B cells, T cells, and mast cells. By inhibiting Syk, this compound reduces the activation of these immune cells and the release of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activation of immune cells and reduces the release of inflammatory mediators. In vivo studies have shown that this compound reduces inflammation in animal models of autoimmune diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and allergic disorders. However, there are also limitations to using this compound in lab experiments. It is a non-specific inhibitor that can affect other signaling pathways besides Syk. It also has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole. One direction is to develop more specific inhibitors of Syk that do not affect other signaling pathways. Another direction is to study the potential therapeutic applications of this compound in other diseases such as multiple sclerosis and lupus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on immune cells and cancer cells.
Applications De Recherche Scientifique
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and allergic disorders. In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to inhibit the activation of immune cells and reduce inflammation. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. In allergic disorders such as asthma, this compound has been shown to inhibit the release of inflammatory mediators.
Propriétés
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-4-phenoxybutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-11-17-18(12-15(14)2)21(13-20-17)19(22)9-6-10-23-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVNBAVEJTXAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)CCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.